Product packaging for 5-(1-bromoethyl)-2,3-dihydro-1H-indene(Cat. No.:CAS No. 75078-93-2)

5-(1-bromoethyl)-2,3-dihydro-1H-indene

Cat. No.: B6148647
CAS No.: 75078-93-2
M. Wt: 225.12 g/mol
InChI Key: BOANVGUSBSJUMW-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-2,3-dihydro-1H-indene is a high-purity organic compound with the CAS Registry Number 75078-93-2 and a molecular formula of C11H13Br . This specialty chemical features an indane core, a privileged structure in medicinal chemistry, substituted with a reactive 1-bromoethyl functional group. The molecular structure can be represented by the SMILES notation CC(C1=CC2=C(CCC2)C=C1)Br . Its molecular weight is 225.12 g/mol . This compound serves as a highly valuable synthetic building block, or intermediate, in organic chemistry and drug discovery research. The bromoethyl side chain makes it a versatile precursor for further functionalization, particularly through cross-coupling reactions like Suzuki or Negishi couplings to form new carbon-carbon bonds, or through nucleophilic substitutions to introduce various heteroatoms and functional groups. Researchers can leverage this molecule to create novel analogs and derivatives for use in pharmaceutical development, materials science, and chemical biology. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75078-93-2

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

5-(1-bromoethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13Br/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3

InChI Key

BOANVGUSBSJUMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)Br

Purity

95

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 5 1 Bromoethyl 2,3 Dihydro 1h Indene

Nucleophilic Substitution Reactions at the Brominated Center

The carbon-bromine bond in 5-(1-bromoethyl)-2,3-dihydro-1H-indene is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions can occur through both intramolecular and intermolecular pathways.

Intramolecular Cyclization Reactions involving the Brominated Moiety

While specific examples of intramolecular cyclization involving this compound are not extensively documented in the provided search results, the general principles of such reactions can be inferred. For instance, if a suitable nucleophilic group were present on the indane ring system, it could potentially displace the bromide to form a new ring. A related example is the brominative cyclization of 1,7-enynes, which leads to the formation of dibromo-3,4-dihydroquinolin-2(1H)-ones. researchgate.net This type of transformation highlights the potential for the bromoethyl group to participate in ring-forming reactions under appropriate conditions.

Intermolecular Substitution and Coupling Reactions

Intermolecular substitution reactions represent a major pathway for the functionalization of this compound. A variety of nucleophiles can be employed to displace the bromide and introduce new functional groups. For example, reactions with amines, thiols, or alkoxides would yield the corresponding substituted indane derivatives.

Elimination Reactions Leading to Olefin Formation

Base-induced elimination of hydrogen bromide from this compound can lead to the formation of 5-vinyl-2,3-dihydro-1H-indene. This reaction is a standard method for the synthesis of alkenes from alkyl halides. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination process. A similar transformation is seen in the base-catalyzed dehydrohalogenation of 2-methyl-2-vinyl-5-(bromomethyl)tetrahydrofuran to form 2-methyl-2-vinyl-5-methylenetetrahydrofuran. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromoethyl group of this compound serves as an excellent electrophilic partner in these reactions.

Palladium-Catalyzed Coupling Processes for Brominated Indenes

Palladium catalysts are widely used for cross-coupling reactions involving organohalides. rhhz.net The Suzuki-Miyaura coupling, for instance, allows for the reaction of brominated compounds with organoboron reagents to form new C-C bonds. nih.govmdpi.com In the context of brominated indenes, palladium-catalyzed reactions provide a versatile method for introducing a wide range of substituents. For example, the Suzuki and Sonogashira couplings of a brominated indole (B1671886) derivative have been shown to proceed with high yields and retention of enantiomeric excess. acs.org While the specific substrate is different, the underlying principles are directly applicable to this compound.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Brominated Aromatic Compounds

ElectrophileCoupling PartnerCatalyst SystemProductYield (%)Reference
Brominated 2,1-borazaronaphthalenesPotassium (hetero)aryltrifluoroboratesPd catalyst3-(hetero)aryl and 3,6-diaryl-2,1-borazaronaphthalenesHigh nih.gov
5-Bromo-1,2,3-triazine(Hetero)arylboronic acidsPd(dppf)Cl2 / Ag2CO3(Hetero)aryl-1,2,3-triazinesup to 97 researchgate.netuzh.ch
Brominated indole derivativePhenylboronic acidNot specifiedPhenylated indole derivative78 acs.org
Brominated indole derivativePhenylacetyleneNot specifiedPhenylalkynylated indole derivative52 acs.org

This table presents examples of palladium-catalyzed cross-coupling reactions with various brominated aromatic compounds to illustrate the potential reactivity of the bromoindene moiety.

Nickel-Catalyzed Cross-Coupling Strategies, including Enantioselective Approaches

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can effectively couple a broad range of electrophiles, including those that are challenging for palladium-based systems. rsc.org

A significant advancement in this area is the development of enantioselective nickel-catalyzed cross-coupling reactions. These methods allow for the synthesis of chiral molecules with high enantiomeric excess. For instance, the enantioselective cross-coupling of racemic secondary benzyl (B1604629) bromides with trialkynylindium reagents, catalyzed by a nickel complex with a chiral Pybox ligand, proceeds in good yields and high enantioselectivity. nih.gov This type of stereoconvergent reaction, where both enantiomers of the starting material are converted to a single enantiomer of the product, is particularly valuable. nih.gov

Another notable example is the nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides, which provides access to enantioenriched β-aryl homoallylic amines. acs.org Furthermore, enantioselective nickel-catalyzed cross-coupling of N-hydroxyphthalimide esters with vinyl bromides has been developed, demonstrating good functional group tolerance and excellent enantioselectivity. organic-chemistry.org These examples underscore the potential of nickel catalysis for the stereoselective functionalization of compounds like this compound.

Table 2: Examples of Enantioselective Nickel-Catalyzed Cross-Coupling Reactions

ElectrophileNucleophile/Coupling PartnerCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
Racemic secondary benzyl bromidesTrialkynylindium reagentsNiBr2diglyme / (S)-(iPr)-PyboxChiral alkynylated productsHigh nih.gov
Aryl aziridinesAlkenyl bromidesNi catalyst / L9 ligandEnantioenriched β-aryl homoallylic aminesNot specified acs.org
N-Hydroxyphthalimide estersVinyl bromidesNi catalystChiral C(sp3)-C(sp2) coupled products>90% organic-chemistry.org

This table showcases the utility of nickel catalysis in achieving enantioselective transformations, a strategy that could be applied to the chiral center of this compound.

Radical Reactions and Their Synthetic Utility in Bromine Chemistry

The benzylic C-H bonds of the ethyl group in the precursor to this compound (i.e., 5-ethyl-2,3-dihydro-1H-indene) are significantly weaker than other C-H bonds in the molecule. This makes them susceptible to abstraction by radicals, initiating a chain reaction that can lead to selective bromination at the benzylic position.

A common and effective method for achieving this transformation is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. ed.gov This method, known as the Wohl-Ziegler bromination, provides a low and constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring.

The mechanism involves the initiation step where AIBN decomposes to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired bromoalkane and another bromine radical, which continues the chain.

The regioselectivity of this reaction is high for the benzylic position due to the stability of the resulting radical. For a substrate like 5-ethyl-2,3-dihydro-1H-indene, bromination would be expected to occur exclusively at the carbon adjacent to the aromatic ring.

Table 2: Radical Bromination of an Analogous Substrate

SubstrateReagentInitiatorSolventProductYield (%)Reference
EthylbenzeneN-Bromosuccinimide (NBS)AIBN/lightCCl₄1-BromoethylbenzeneHigh ed.gov

Note: While a specific yield is not provided in the general reference, the Wohl-Ziegler reaction is known to be a high-yielding method for benzylic bromination.

The resulting this compound is a versatile synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles or participate in other transformations, making it a valuable building block in organic synthesis. For example, it can be used in the synthesis of various derivatives by introducing different functional groups at the benzylic position.

Stereochemical Control in the Synthesis and Reactions of 5 1 Bromoethyl 2,3 Dihydro 1h Indene

Enantioselective Synthesis Strategies for Chiral Brominated Indane/Indene (B144670) Derivatives

The enantioselective synthesis of chiral indane derivatives, including those with brominated side chains, is crucial for accessing optically pure materials. researchgate.net Strategies to achieve this often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. rsc.orgrsc.org

One common approach is the asymmetric reduction of a corresponding ketone precursor, 5-acetyl-2,3-dihydro-1H-indene. This can be achieved using chiral reducing agents or a catalyst system composed of a metal and a chiral ligand. For instance, the use of chiral oxazaborolidine catalysts, famously developed by Corey, has proven effective in the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. The resulting chiral alcohol, 1-(5-(2,3-dihydro-1H-inden-5-yl))ethanol, can then be converted to the desired bromo-derivative, often with retention or inversion of configuration depending on the reaction conditions.

Another powerful method involves the asymmetric hydroacylation catalyzed by N-heterocyclic carbenes (NHCs). rsc.org While this has been applied to the synthesis of various indane derivatives, the adaptation of such methods to incorporate a bromoethyl group would require careful selection of substrates and reaction conditions. Furthermore, transition metal-catalyzed cross-coupling reactions offer a versatile platform for enantioselective synthesis. nih.gov For example, a chiral nickel or palladium complex could catalyze the coupling of a suitable indane-based precursor with a vinyl bromide equivalent, followed by hydrobromination to establish the chiral bromoethyl moiety.

Recent advances in C-H functionalization also present promising avenues for the enantioselective synthesis of such compounds. rsc.org A directed C-H activation strategy on the ethyl-substituted indane, guided by a chiral catalyst, could potentially install the bromine atom enantioselectively at the benzylic position.

StrategyCatalyst/Reagent ExamplePrecursorKey Transformation
Asymmetric ReductionChiral Oxazaborolidine (CBS catalyst)5-acetyl-2,3-dihydro-1H-indeneKetone reduction to chiral alcohol
Asymmetric CatalysisChiral N-heterocyclic Carbene (NHC)Substituted indene with an olefinIntramolecular Michael addition
Asymmetric Cross-CouplingChiral Pd or Ni complexes5-vinyl-2,3-dihydro-1H-indeneHydrobromination of a double bond
Asymmetric C-H ActivationChiral Rh or Pd catalysts5-ethyl-2,3-dihydro-1H-indeneDirect C-H bromination

Diastereoselective Control in Bromination and Subsequent Functionalization Reactions

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control is therefore critical in the synthesis and reactions of chiral molecules like 5-(1-bromoethyl)-2,3-dihydro-1H-indene, especially if further modifications are intended.

The bromination of 5-ethyl-2,3-dihydro-1H-indene at the benzylic position is a key step where diastereoselectivity could be a factor if the indane ring itself is substituted in a way that makes it chiral. However, in the case of an unsubstituted indane ring, the initial bromination of the ethyl side chain creates the first stereocenter, leading to a racemic mixture of enantiomers.

Diastereoselective control becomes paramount when a chiral derivative of this compound undergoes further reactions. For instance, if a nucleophilic substitution is performed on the bromoethyl group in the presence of a chiral nucleophile, two diastereomeric products can be formed. The inherent stereochemistry of the starting material can influence the transition state energies, leading to a preference for one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.

Furthermore, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent or catalyst to favor a particular reaction pathway. For example, in the addition of a nucleophile to a carbonyl group adjacent to the chiral bromoethyl-substituted indane, the use of a chiral Lewis acid could coordinate to the carbonyl and the bromine, creating a rigid transition state that directs the incoming nucleophile to one face of the molecule.

The principles of diastereoselective bromination have been explored in other systems, such as the bromination of anthracenyl-isoxazole derivatives, where the stereoelectronic environment directs the bromination to produce a major diastereomer. ukim.mk Similar principles would apply to the functionalization of chiral indane derivatives.

Chiral Resolution Techniques for Enantiomer Separation and Characterization

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, becomes necessary. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of a chiral element. libretexts.orgmdpi.com

One of the most established methods is the formation of diastereomeric salts. wikipedia.org By reacting the racemic this compound (if it were, for example, an amine derivative) with a single enantiomer of a chiral acid or base, a mixture of diastereomers is formed. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the chiral resolving agent can be removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for enantiomer separation. khanacademy.orgyoutube.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. youtube.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be equipped with chiral columns for this purpose.

Enzymatic resolution is a third approach that leverages the high stereospecificity of enzymes. An enzyme can be chosen that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture. This converts one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.

TechniquePrincipleKey Requirement
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties. wikipedia.orglibretexts.orgA pure chiral resolving agent (acid or base). libretexts.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. khanacademy.orgyoutube.comA column packed with a chiral material. khanacademy.org
Enzymatic ResolutionSelective enzymatic reaction with one enantiomer.A stereospecific enzyme.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry at the benzylic carbon of this compound significantly influences the outcome of its subsequent reactions, particularly nucleophilic substitutions. The two primary mechanisms for nucleophilic substitution, S(_N)1 and S(_N)2, have distinct stereochemical consequences. utexas.edu

In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). youtube.comlibretexts.org This backside attack leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org Therefore, if a pure enantiomer of this compound undergoes an S(_N)2 reaction, the product will be the corresponding enantiomer with the opposite configuration. The rate of an S(_N)2 reaction is also sensitive to steric hindrance around the reaction center.

Conversely, an S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. libretexts.orgkhanacademy.org This carbocation is planar and achiral. The incoming nucleophile can then attack this intermediate from either face with roughly equal probability. libretexts.orgkhanacademy.org Consequently, if a pure enantiomer of this compound reacts via an S(_N)1 pathway, the product will be a racemic mixture, meaning both enantiomers are formed in approximately equal amounts, leading to a loss of optical activity. libretexts.org

The stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, makes the S(_N)1 pathway plausible for this compound, especially with weakly basic nucleophiles and in polar protic solvents. libretexts.org The choice of solvent, nucleophile, and reaction temperature can be manipulated to favor one mechanism over the other, thereby controlling the stereochemical outcome and the product distribution. For instance, a polar aprotic solvent and a strong nucleophile would favor the S(_N)2 pathway, leading to inversion of configuration, while a polar protic solvent and a weak nucleophile would promote the S(_N)1 pathway, resulting in racemization.

Reaction MechanismStereochemical OutcomeKey Influencing Factors
S(_N)2Inversion of configuration libretexts.orgStrong nucleophile, polar aprotic solvent, less steric hindrance. youtube.com
S(_N)1Racemization (formation of both enantiomers) libretexts.orgWeak nucleophile, polar protic solvent, stable carbocation. libretexts.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 1 Bromoethyl 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(1-bromoethyl)-2,3-dihydro-1H-indene, both one-dimensional and two-dimensional NMR methods are crucial for a complete structural assignment.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The specific splitting patterns of these protons will depend on their coupling with each other. The proton of the bromoethyl group (CH-Br) is expected to be a quartet due to coupling with the adjacent methyl protons, appearing in the range of δ 4.8-5.2 ppm. The methyl protons of the bromoethyl group will likely be a doublet around δ 1.8-2.2 ppm. The methylene (B1212753) protons of the indane ring system (at C1, C2, and C3) will present as complex multiplets in the aliphatic region of the spectrum, generally between δ 1.5 and 3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon attached to the bromine atom (C-Br) is expected to be in the range of δ 40-50 ppm. The methyl carbon of the bromoethyl group would likely appear around δ 20-25 ppm. The sp³ hybridized carbons of the indane ring (C1, C2, and C3) will have signals in the upfield region, typically between δ 25 and 40 ppm.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H4, H6, H7)7.0 - 7.5m-
CH-Br4.8 - 5.2q~7
CH₃ (ethyl)1.8 - 2.2d~7
CH₂ (indane C1)2.7 - 3.0t~7.5
CH₂ (indane C3)2.7 - 3.0t~7.5
CH₂ (indane C2)1.8 - 2.1quintet~7.5
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)140 - 150
Aromatic CH120 - 130
C-Br40 - 50
CH₂ (indane C1/C3)30 - 40
CH₂ (indane C2)25 - 35
CH₃ (ethyl)20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for confirming the connectivity of atoms within the molecule and for assigning the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak would be observed between the CH-Br proton and the methyl protons of the bromoethyl group, confirming their connectivity. Similarly, correlations between the protons on the indane ring would help to delineate their arrangement.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons and for confirming the position of the bromoethyl substituent on the aromatic ring. For example, correlations between the aromatic protons and the carbons of the indane ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be crucial for determining the stereochemistry at the chiral center of the bromoethyl group, if applicable, by observing through-space interactions with nearby protons on the indane ring or the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a key identifier for bromine-containing compounds. The exact mass measurement would allow for the determination of the elemental formula, C₁₁H₁₃Br, confirming the identity of the compound.

Ion Calculated Exact Mass
[C₁₁H₁₃⁷⁹Br]⁺224.0201
[C₁₁H₁₃⁸¹Br]⁺226.0180

Fragmentation Pattern Analysis using Electron Ionization (EI) and Chemical Ionization (CI)

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical (•Br): This would lead to a prominent peak at m/z [M-Br]⁺.

Loss of an ethyl group (•CH₂CH₃): Resulting in a fragment corresponding to the bromo-indane cation.

Benzylic cleavage: Cleavage of the bond between the indane ring and the bromoethyl group, leading to the formation of a stable tropylium-like ion or an indanyl cation.

Loss of HBr: A peak corresponding to [M-HBr]⁺ might also be observed.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak, [M+H]⁺. This would provide a clear indication of the molecular weight and complement the data obtained from EI-MS.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Aromatic C-H stretching: A series of sharp bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the CH₂ and CH₃ groups of the indane and ethyl moieties.

Aromatic C=C stretching: One or more sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Br stretching: A band in the lower frequency region, typically between 500 and 700 cm⁻¹, indicating the presence of a carbon-bromine bond.

Functional Group Predicted IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-H Bend (CH₃, CH₂)1370 - 1470
C-Br Stretch500 - 700

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen. ed.ac.ukmit.edu The presence of a bromine atom in the structure of bromo-indane derivatives provides a strong anomalous scattering signal, which allows for the confident assignment of the absolute stereochemistry (R or S configuration) of the chiral center. mit.eduthieme-connect.de This is a critical aspect in pharmaceutical research, where the biological activity of enantiomers can differ significantly. researchgate.net

To illustrate the type of data and structural insights obtained from an X-ray crystallographic analysis of a related compound, the crystallographic data for 5-bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, a molecule with a similar bromo-substituted fused ring system, is presented below. researchgate.net It is important to note that the following data does not pertain to this compound but serves as a representative example.

In a typical X-ray diffraction experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The study of 5-bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione revealed detailed structural features. researchgate.netnih.gov The analysis confirmed the molecular structure and provided precise measurements of bond lengths and angles. For instance, the nine-membered fused-ring system was found to be nearly planar. nih.gov Such information about the planarity and conformation of the ring system is vital for understanding the molecule's potential interactions with biological targets.

Furthermore, the crystallographic analysis elucidates the packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov In the case of 5-bromo-1-ethylindoline-2,3-dione, another related structure, C—H⋯O hydrogen bonds were observed, which link the molecules into chains. nih.gov These non-covalent interactions are fundamental in crystal engineering and can influence the physicochemical properties of the solid material.

The following tables summarize the kind of crystallographic data that would be obtained for a bromo-indane derivative.

Table 1: Crystal Data and Structure Refinement for a Representative Bromo-Indane Derivative

ParameterValue researchgate.net
Empirical FormulaC₁₁H₈BrNO₂
Formula Weight266.09
Temperature293 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPccn
Unit Cell Dimensionsa = 31.3411(5) Åb = 7.8995(1) Åc = 8.2716(1) Åα = 90°β = 90°γ = 90°
Volume2047.87(5) ų
Z8
Calculated Density1.726 Mg/m³
Absorption Coefficient3.99 mm⁻¹
F(000)1056

This data is for 5-bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione and is for illustrative purposes only.

Table 2: Data Collection and Refinement Details

ParameterValue researchgate.net
Theta range for data collection2.6 to 31.7°
Index ranges-44 ≤ h ≤ 44-6 ≤ k ≤ 11-11 ≤ l ≤ 11
Reflections collected2345
Independent reflections2345
Completeness to theta = 30.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 145
Goodness-of-fit on F²1.13
Final R indices [I > 2sigma(I)]R1 = 0.035, wR2 = 0.088
R indices (all data)R1 = 0.045, wR2 = 0.091

This data is for 5-bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione and is for illustrative purposes only.

Computational and Theoretical Investigations of 5 1 Bromoethyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-(1-bromoethyl)-2,3-dihydro-1H-indene, such calculations would be essential to determine key geometric parameters.

Hypothetical Data Table: Optimized Molecular Geometry Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)Data not availableData not availableData not available
C-C (aliphatic)Data not availableData not availableData not available
C-BrData not availableData not availableData not available
C-HData not availableData not availableData not available

This table illustrates the type of data that would be generated from quantum chemical calculations, which is currently not published for the target compound.

Furthermore, understanding the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. Regrettably, specific data for this compound is not available.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, which features a reactive bromoethyl group, DFT studies could elucidate the pathways of nucleophilic substitution or elimination reactions. While general principles of such reactions involving haloalkanes are well-established, specific computational data for this indane derivative, which would account for the electronic and steric influence of the dihydroindene moiety, is absent from the scientific record.

Conformation Analysis and Stereoisomer Energy Profiles

The presence of a chiral center in the 1-bromoethyl substituent means that this compound exists as a pair of enantiomers, (R) and (S). A comprehensive conformational analysis would involve calculating the potential energy surface of the molecule by rotating the bromoethyl group relative to the indane ring system. This would identify the most stable conformers and the energy barriers between them. Such information is vital for understanding the molecule's three-dimensional shape and how it might interact with other molecules, for instance, in a biological context. Currently, no such detailed energy profiles for the stereoisomers of this compound have been published.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are routinely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.

Hypothetical Data Table: Predicted Spectroscopic Data

TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
IR SpectroscopyVibrational Frequency (cm⁻¹)Data not available

This table represents the kind of predicted spectroscopic data that would be highly beneficial for the experimental characterization of this compound, but which is not currently available.

Role of 5 1 Bromoethyl 2,3 Dihydro 1h Indene As a Key Synthetic Intermediate

Precursor in the Synthesis of Functionalized Indane and Indene (B144670) Frameworks

The chemical reactivity of the bromine atom in 5-(1-bromoethyl)-2,3-dihydro-1H-indene makes it an excellent precursor for the synthesis of a wide array of functionalized indane and indene derivatives. The bromoethyl group serves as a key site for nucleophilic substitution and elimination reactions, enabling the introduction of diverse functional groups onto the indane scaffold.

General strategies for the functionalization of indene and its derivatives often involve bromination as a key step, followed by substitution or elimination to yield the desired products. researchgate.net For instance, the treatment of bromo-indane derivatives with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from similar bromo-indane compounds. For example, 5-bromo-2,3-dihydro-1H-inden-1-one is a known intermediate in Suzuki and Buchwald-Hartwig amination reactions, highlighting the utility of the bromine atom as a coupling partner.

The synthesis of functionalized indenes can also be achieved through catalytic methods, such as the gold(I)-catalyzed enantioselective cycloisomerization of ortho-(alkynyl)styrene derivatives. bohrium.com This approach allows for the creation of chiral indene structures, which are of significant interest in medicinal chemistry. The presence of the bromoethyl group in this compound offers a potential route to further elaborate these chiral frameworks.

An efficient method for creating substituted indenes involves the coupling reaction of allyl acetate (B1210297) with Grignard reagents, catalyzed by lithium cuprate (B13416276) (LiCuBr2). bohrium.com This suggests that organometallic reagents could be effectively used with this compound to forge new carbon-carbon bonds.

Reaction Type Reagents and Conditions Resulting Functionalization Reference
Nucleophilic SubstitutionVarious NucleophilesIntroduction of diverse functional groups researchgate.net
Suzuki CouplingAryl/vinyl boronic acids, Pd catalyst, baseFormation of C-C bonds (aryl or vinyl groups)Inferred from related compounds
Buchwald-Hartwig AminationAmines, Pd catalyst, baseFormation of C-N bonds (amino groups)Inferred from related compounds
Grignard ReactionGrignard Reagents (R-MgBr)Formation of new C-C bonds bohrium.com

Building Block for Complex Organic Molecules

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. researchgate.net The ability to introduce various substituents onto this framework via intermediates like this compound is therefore of high importance for the development of new therapeutic agents.

Research has shown that indane dimers exhibit significant anti-inflammatory activity. tudublin.ienih.gov The synthesis of these complex molecules often relies on the strategic coupling of functionalized indane precursors. The bromoethyl group of this compound provides a reactive site that can be exploited to construct such dimeric structures or to attach the indane moiety to other molecular scaffolds.

Furthermore, dihydro-1H-indene derivatives have been investigated as novel tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic properties. nih.gov The synthesis of these compounds involves the elaboration of the indane core, often through multi-step sequences where a reactive handle like a bromoethyl group would be highly advantageous. Similarly, novel bioactive indane scaffolds have been designed and synthesized with potential anticancer activity, demonstrating the versatility of this structural motif. tudublin.ie

The development of retinoic acid receptor α (RARα) agonists based on the indene skeleton also highlights the therapeutic potential of this class of compounds. mdpi.com The synthesis of these molecules requires precise control over the substitution pattern on the indane ring, a task for which this compound is well-suited as a starting material.

Target Molecule Class Biological Activity Synthetic Relevance of Bromo-Indane Intermediates Reference
Indane DimersAnti-inflammatoryPrecursors for coupling reactions to form dimers. tudublin.ienih.gov
Dihydro-1H-indene DerivativesTubulin Polymerization Inhibitors, Anti-cancerBuilding block for the synthesis of complex, substituted indanes. nih.gov
Bioactive Indane ScaffoldsAnti-cancerVersatile starting material for creating diverse molecular architectures. tudublin.ie
Indene-derived RARα AgonistsAnti-cancer, Differentiation AgentsEnables introduction of specific functionalities required for biological activity. mdpi.com

Applications in the Synthesis of Advanced Materials (e.g., polymer precursors, functional materials)

While the primary focus of research on functionalized indanes has been in the pharmaceutical arena, the unique structural and electronic properties of the indane framework also make it an attractive component for advanced materials. The incorporation of the rigid, bicyclic indane unit into polymers can significantly influence their thermal and mechanical properties.

Although direct polymerization of this compound is not widely reported, its reactive bromoethyl group makes it a potential monomer or a precursor for the synthesis of functional monomers. For instance, the bromine atom could be displaced by a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Alternatively, the bromoethyl group could serve as an initiation site for certain types of polymerization reactions.

The synthesis of boron-functionalized indenes and benzofulvenes from ortho-alkynylstyrenes highlights a pathway to materials with interesting electronic and optical properties. nih.gov The borylated products can be further derivatized, opening up possibilities for the creation of novel organic electronic materials. While not a direct application of this compound, this demonstrates the potential for functionalized indenes in materials science.

The development of indane-1,3-dione-based materials showcases the versatility of the indane core in creating compounds with applications ranging from organic electronics to sensing. nih.gov The ability to introduce specific functionalities onto the indane ring, as afforded by intermediates like this compound, is crucial for tuning the properties of these materials.

Potential Application Area Role of Functionalized Indane Key Structural Feature Reference
Polymer SynthesisMonomer precursorRigid bicyclic structure, reactive functional groupInferred
Organic ElectronicsBuilding block for conjugated materialsTunable electronic properties through functionalization nih.gov
Functional Dyes and SensorsCore scaffold for chromophoresExtended π-system in indene derivatives nih.gov

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes to 5-(1-bromoethyl)-2,3-dihydro-1H-indene

The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area for future investigation. Current synthetic approaches to similar bromoalkanes often rely on traditional bromination techniques that may involve harsh reagents and generate significant waste. Future research should focus on pioneering more sustainable alternatives.

Key Research Objectives:

Direct C-H Bromination: Investigating selective late-stage C-H bromination of ethyl-2,3-dihydro-1H-indene would be a highly atom-economical approach. This could involve photoredox catalysis or enzymatic bromination to enhance selectivity and reduce the use of toxic reagents.

Catalytic Bromoalkylation: Exploring catalytic methods for the bromoalkylation of the indane core would offer a more controlled and efficient route. This could involve the use of novel transition metal catalysts or organocatalysts to facilitate the introduction of the 1-bromoethyl group.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Direct C-H Bromination High atom economy, reduced waste.Achieving high regioselectivity and stereoselectivity.
Catalytic Bromoalkylation Milder reaction conditions, improved control.Catalyst development and optimization.
From Renewable Feedstocks Enhanced sustainability, reduced environmental impact.Development of efficient multi-step synthetic pathways.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The reactivity of the 1-bromoethyl group attached to the 2,3-dihydro-1H-indene scaffold is a critical area for exploration. The bromine atom serves as a versatile handle for a wide array of chemical transformations, opening doors to a diverse range of novel derivatives.

Future research should systematically investigate:

Nucleophilic Substitution Reactions: A comprehensive study of substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) would provide access to a library of functionalized indane derivatives.

Cross-Coupling Reactions: The utility of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) should be thoroughly explored. This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures.

Elimination Reactions: Controlled elimination reactions could provide access to the corresponding vinyl-indane derivative, a valuable monomer for polymerization or a substrate for further functionalization.

Radical Reactions: Investigating the participation of the bromoethyl group in radical-mediated transformations could unveil novel reaction pathways and synthetic applications.

Advanced Chiral Catalysis for Highly Stereoselective Transformations

The 1-bromoethyl group contains a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives is of paramount importance, particularly for applications in medicinal chemistry and materials science where chirality often dictates biological activity or material properties.

Emerging research directions include:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of this compound, for instance, through enantioselective bromination or bromoalkylation, would be a significant breakthrough.

Kinetic Resolution: Exploring enzymatic or catalytic kinetic resolution of the racemic mixture to isolate the individual enantiomers in high purity is a viable and important research avenue.

Stereospecific Transformations: Investigating stereospecific reactions at the chiral center, where the stereochemistry of the starting material dictates the stereochemistry of the product, would be crucial for the synthesis of complex chiral molecules. The use of chiral ligands in transition metal catalysis is a promising strategy in this regard. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To translate the potential of this compound from a laboratory curiosity to a readily accessible building block, the development of scalable and efficient production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.netwiley-vch.defu-berlin.de

Future research in this area should focus on:

Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound. pharmtech.com This would enable precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for potentially hazardous reactions.

Automated Reaction Optimization: Utilizing automated platforms for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols in a high-throughput manner. nih.gov

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, HPLC) for real-time monitoring of the reaction progress and developing integrated purification modules to streamline the entire production process.

The successful implementation of these technologies would not only facilitate the large-scale production of this compound but also accelerate the exploration of its chemical space and the discovery of new applications.

Q & A

Q. Basic

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., C14H15O3 [M+H]+ with observed 231.1017 vs. calculated 231.1016) .
  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the dihydroindene ring) and DEPT experiments .
  • IR spectroscopy : Identify carbonyl (1746 cm⁻¹) and bromoethyl (C-Br stretch ~600 cm⁻¹) groups .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., spirocyclic derivatives) .

In kinetic resolution studies of this compound derivatives, how do enzyme selection and racemization conditions influence enantiomeric excess and reaction efficiency?

Q. Advanced

  • Enzyme selection : Lipases like CAL-B (Candida antarctica lipase B) show high enantioselectivity for ester hydrolysis. For example, CAL-B achieved 95% ee in dynamic kinetic resolution (DKR) of methyl 2,3-dihydro-1H-indene-1-carboxylate .
  • Racemization conditions : Use bases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) at 40–60°C to accelerate racemization without degrading the enzyme .
  • Solvent systems : Polar aprotic solvents (e.g., toluene) enhance enzyme stability and substrate solubility .

What are the key considerations in designing experiments to assess the stability of this compound under different storage and reaction conditions?

Q. Basic

  • Thermal stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures (e.g., mp 58–62°C for related compounds) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture sensitivity : Use molecular sieves in reaction setups to avoid hydrolysis of the bromoethyl group .

How can discrepancies in reported NMR chemical shifts for this compound derivatives be systematically investigated and resolved?

Q. Advanced

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., CDCl3 vs. DMSO-d6), which shift peaks by up to 0.5 ppm .
  • Dynamic effects : Variable-temperature NMR can identify conformational equilibria (e.g., enol-keto tautomerism in esters) .
  • Cross-validation : Compare with X-ray data (e.g., crystal structures in ) to confirm substituent effects on chemical shifts .

What are the recommended protocols for isolating and purifying this compound from complex reaction mixtures?

Q. Basic

  • Liquid-liquid extraction : Use ethyl acetate/water phases to remove polar byproducts .
  • Flash chromatography : Optimize solvent gradients (e.g., pentane:ethyl acetate from 9:1 to 3:2) based on TLC Rf values .
  • Recrystallization : Employ mixed solvents (e.g., hexane:diethyl ether) for high-purity crystals .

What computational and experimental strategies can elucidate the reaction mechanisms of this compound in cross-coupling reactions?

Q. Advanced

  • DFT studies : Calculate transition states for Suzuki-Miyaura couplings to predict regioselectivity .
  • Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways in catalytic cycles .
  • Kinetic isotope effects (KIE) : Measure rate changes with deuterated reagents to identify rate-determining steps .

How does the bromoethyl substituent influence the reactivity of this compound in subsequent functionalization reactions?

Q. Basic

  • Nucleophilic substitution : The bromoethyl group undergoes SN2 reactions with amines or thiols to form C-N or C-S bonds .
  • Cross-coupling : Participate in Buchwald-Hartwig amination or Sonogashira coupling with Pd catalysts .
  • Steric effects : The bulky bromoethyl group may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., bulky phosphine ligands) .

What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives, and how should dose-response studies be designed?

Q. Advanced

  • In vitro :
    • Kinase assays : Measure DDR1 inhibition using IC50 values (e.g., 14.9 nM for compound 7f) .
    • Cell migration assays : Use pancreatic cancer cell lines (e.g., PANC-1) to assess anti-metastatic effects .
  • In vivo :
    • Orthotopic mouse models : Administer derivatives at 10–50 mg/kg via IP injection, monitoring tumor growth via bioluminescence .
    • Pharmacokinetics : Measure plasma half-life and metabolite profiles using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.